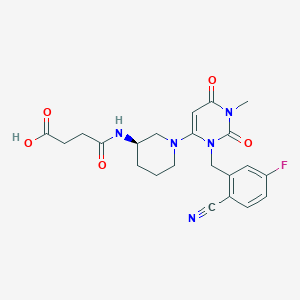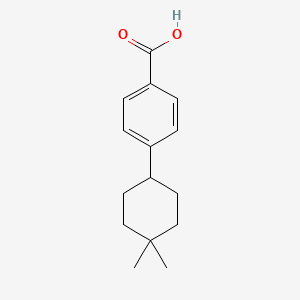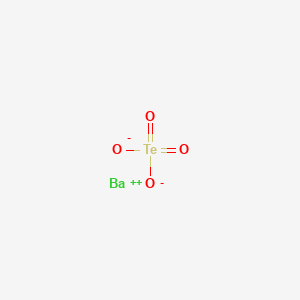
Barium tellurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tellurate is an inorganic compound with the chemical formula BaTeO4. It is a tellurate of barium and is known for its unique properties and applications in various fields. This compound is typically found in the form of a white crystalline powder and is used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium tellurate can be synthesized through a solid-state reaction involving barium oxide (BaO) and tellurium dioxide (TeO2). The reaction is carried out under heat in an inert atmosphere to prevent oxidation. The chemical equation for the reaction is:
BaO+TeO2→BaTeO4
The reaction requires precise temperature control to ensure the formation of this compound without any impurities.
Industrial Production Methods
In industrial settings, this compound is produced using high-temperature solid-state reactions. The raw materials, barium carbonate (BaCO3) and tellurium dioxide (TeO2), are mixed and heated to temperatures ranging from 500°C to 850°C. The process involves multiple phase formations, starting from Te-rich phases to Ba-rich phases, to obtain the desired this compound compound .
Chemical Reactions Analysis
Types of Reactions
Barium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen (H2) and carbon monoxide (CO) are used.
Substitution: Substitution reactions often involve halogens or other reactive non-metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce this compound(VI) compounds, while reduction can yield barium tellurite.
Scientific Research Applications
Barium tellurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other tellurium compounds and in the study of tellurium chemistry.
Biology: this compound is used in biological research to study the effects of tellurium on biological systems.
Industry: This compound is used in the production of specialized glass and ceramics, particularly in the field of optoelectronics
Mechanism of Action
The mechanism by which barium tellurate exerts its effects involves its interaction with molecular targets and pathways. In optoelectronic applications, this compound’s unique optical properties are utilized. The compound’s ability to absorb and emit light at specific wavelengths makes it valuable in the development of mid-infrared tunable fiber lasers .
Comparison with Similar Compounds
Similar Compounds
- Barium tellurite (BaTeO3)
- Barium telluride (BaTe)
- Strontium tellurate (SrTeO4)
- Calcium tellurate (CaTeO4)
Comparison
Barium tellurate is unique due to its specific optical and dielectric properties, which make it suitable for applications in optoelectronics and microwave devices. Compared to barium tellurite and barium telluride, this compound has a higher oxidation state, leading to different chemical and physical properties. Strontium and calcium tellurates have similar structures but differ in their reactivity and stability .
Properties
CAS No. |
13466-24-5 |
|---|---|
Molecular Formula |
BaO4Te |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
barium(2+);tellurate |
InChI |
InChI=1S/Ba.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
MADYYGTXXCOMRD-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


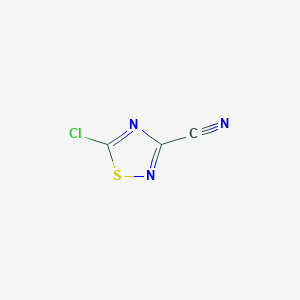
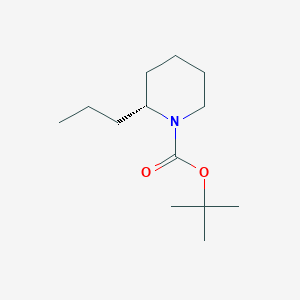
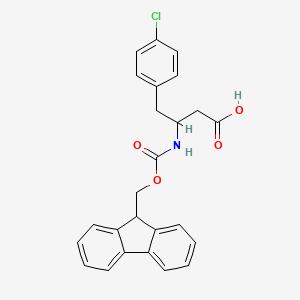
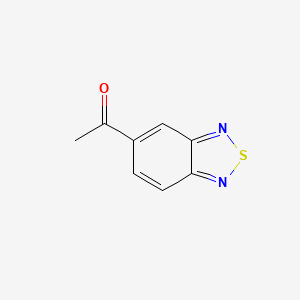
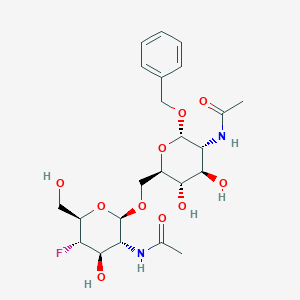
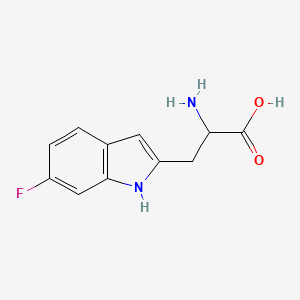
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)

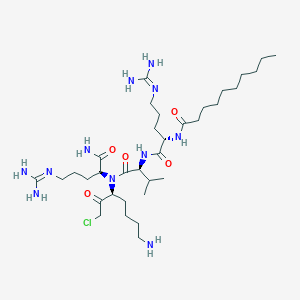
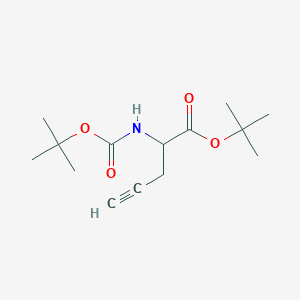
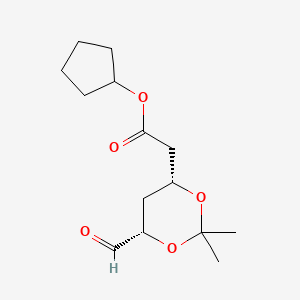
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
